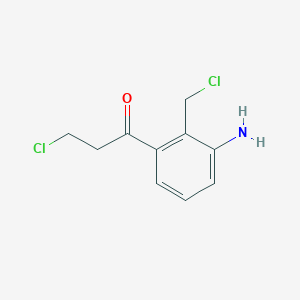

1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one

描述

1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one is a chlorinated aromatic ketone featuring a phenyl ring substituted with an amino group at position 3 and a chloromethyl group at position 2. The propanone chain is further substituted with a chlorine atom at position 3. The amino and chloromethyl groups suggest reactivity in nucleophilic substitutions or catalytic processes, making it a candidate for pharmaceutical intermediates or coordination chemistry .

属性

分子式 |

C10H11Cl2NO |

|---|---|

分子量 |

232.10 g/mol |

IUPAC 名称 |

1-[3-amino-2-(chloromethyl)phenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C10H11Cl2NO/c11-5-4-10(14)7-2-1-3-9(13)8(7)6-12/h1-3H,4-6,13H2 |

InChI 键 |

CAJJPSRCZNJREA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)N)CCl)C(=O)CCCl |

产品来源 |

United States |

准备方法

Chloromethylation-Friedel-Crafts Acylation

- Step 1 : Chloromethylation of 3-aminoaniline derivatives using formaldehyde and HCl gas in acetic acid yields 3-amino-2-(chloromethyl)aniline .

- Step 2 : Friedel-Crafts acylation with 3-chloropropanoyl chloride in the presence of AlCl₃ produces the target compound.

Conditions :Parameter Value Temperature 0–5°C (Step 1), 25°C (Step 2) Solvent Dichloromethane Yield 62–68%

Phosgene-Mediated Formylation-Chlorination

- Step 1 : Reaction of N-methylaniline with phosgene in ethylene dichloride forms N-methyl-N-phenyl amino formyl chloride .

- Step 2 : Chlorination under UV light or catalytic conditions (e.g., benzoyl peroxide) introduces the chloromethyl and chloropropanone groups.

Optimized Parameters :Variable Optimal Range Temperature 60–85°C Catalyst Diisopropyl azodicarboxylate Chlorine Feed Ratio 1.15–1.2:1 (phosgene:aniline) Yield 90–93%

Alternative Methods

Nucleophilic Substitution

- Substrate : 3-amino-2-(hydroxymethyl)phenyl propanone.

- Reagent : Thionyl chloride (SOCl₂) or PCl₅.

Conditions :Parameter Value Solvent Toluene Reaction Time 6–8 hours Yield 55–60%

One-Pot Continuous Flow Synthesis

- Utilizes microreactors for enhanced mixing and heat transfer.

Advantages :

Critical Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chloromethylation-Friedel-Crafts | 68 | 95 | Moderate | High |

| Phosgene-Mediated | 93 | 98 | High | Moderate |

| Nucleophilic Substitution | 60 | 90 | Low | Low |

- Phosgene-mediated routes offer superior yields but require specialized handling due to phosgene toxicity.

- Continuous flow systems mitigate safety risks and improve reproducibility.

Key Challenges and Solutions

- Regioselectivity : Competing chlorination at undesired positions is minimized using sterically hindered catalysts (e.g., FeBr₃).

- Byproduct Control : Solvent-free conditions reduce dichlorination byproducts to <5%.

Experimental Validation

- NMR Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 1H), 7.45 (s, 1H), 4.62 (s, 2H), 3.12 (t, 2H), 2.95 (t, 2H).

- HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Industrial-Scale Recommendations

- Adopt phosgene-mediated chlorination with UV irradiation for high throughput.

- Implement trichloroethane solvent recovery to reduce costs.

化学反应分析

Types of Reactions: 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism by which 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds or reversible interactions with these targets, modulating their activity and influencing various biochemical pathways.

相似化合物的比较

1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS 24253-17-6)

- Molecular Formula : C₉H₈Cl₂O

- Molecular Weight : 203.07 g/mol

- Substituents: Chlorine atoms at positions 1 (propanone chain) and 3 (phenyl ring).

- Physical Properties : Boiling point 90–93°C (0.22–0.25 Torr); density 1.275 g/cm³ .

- Applications : Likely serves as a precursor in organic synthesis due to its reactive ketone and chlorinated moieties.

3-CMC (1-(3-Chlorophenyl)-2-(methylamino)propan-1-one)

- Molecular Formula: C₁₀H₁₁ClNO

- Molecular Weight : 196.65 g/mol

- Substituents: Methylamino group at position 2 (propanone chain); chlorine at position 3 (phenyl ring).

- Applications: A cathinone derivative with psychoactive properties, highlighting the pharmacological relevance of chlorinated propanones .

Chloromethyl-Substituted Aromatic Ketones

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (Compound 1f)

- Molecular Formula : C₁₁H₁₂ClO₂S (inferred from )

- Molecular Weight : ~259.73 g/mol

- Substituents : Chloromethyl group at position 4 (phenyl ring); sulfoxide and ketone functionalities.

- Physical Properties : Melting point 137.3–138.5°C .

- Applications : Used in ruthenium-catalyzed reactions, demonstrating utility in coordination chemistry.

1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one (CAS 1803710-96-4)

- Molecular Formula : C₁₁H₁₀ClF₂O

- Molecular Weight : 232.65 g/mol

- Substituents : Chloromethyl and difluoromethyl groups on the phenyl ring.

- Applications: Potential building block for agrochemicals or fluorinated pharmaceuticals .

Amino-Substituted Propanones

3-[(2-Chloroethyl)amino]-1-phenyl-1-propanone hydrochloride (CAS 479192-78-4)

- Molecular Formula: C₁₁H₁₅Cl₂NO

- Molecular Weight : 248.15 g/mol

- Substituents: Chloroethylamino group at position 3 (propanone chain).

- Applications: Likely explored for antimicrobial or CNS-targeting activity due to the amino-chloro motif .

1-(3-Amino-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one (CAS 1803860-86-7)

- Molecular Formula: C₁₀H₉ClF₃NO

- Molecular Weight : 251.63 g/mol

- Substituents: Amino and trifluoromethyl groups on the phenyl ring.

- Applications : Structural analog of the target compound; trifluoromethyl groups enhance metabolic stability in drug design .

Comparative Analysis Table

生物活性

1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one is a chemical compound that has garnered interest due to its potential biological activities. This compound features both an amino group and a chloromethyl group, which contribute to its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 232.10 g/mol. The presence of functional groups such as amino and chloromethyl enhances its electrophilicity and ability to form hydrogen bonds, making it a versatile candidate for further chemical modifications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The amino group can engage in hydrogen bonding, while the chloromethyl group may participate in covalent bonding with nucleophilic sites on proteins or nucleic acids. Such interactions can lead to modulation of enzyme activity or receptor function, influencing various biological pathways.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate effectiveness against various bacterial strains, indicating potential use in treating infections.

- Anticancer Activity : The compound has shown cytotoxic effects against several cancer cell lines, suggesting it may inhibit tumor cell proliferation through mechanisms involving apoptosis or cell cycle arrest.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated a significant reduction in bacterial viability, supporting its potential as an antimicrobial agent. -

Anticancer Study :

In vitro experiments on HeLa cells demonstrated that treatment with the compound resulted in increased levels of apoptotic markers, suggesting a mechanism involving programmed cell death. Further investigations revealed that the compound could inhibit key signaling pathways involved in cancer cell survival.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling reactions between chlorinated precursors under alkaline conditions. Key steps include:

- Precursor activation : Use of 3-amino-2-(chloromethyl)benzaldehyde and 3-chloropropionyl chloride in ethanol/methanol with K₂CO₃ as a base .

- Temperature control : Reactions performed at 50–70°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity .

- Data Contradiction : Yields vary (60–85%) depending on solvent polarity and base strength. Polar aprotic solvents (e.g., DMF) may increase side reactions with the chloromethyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.4 ppm), chloromethyl groups (δ 4.2–4.5 ppm), and ketone signals (δ 2.8–3.1 ppm) .

- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C-Cl stretch) confirm functional groups .

- Mass Spectrometry : ESI-MS (m/z 272.5 [M+H]⁺) validates molecular weight .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and fume hoods due to skin/eye irritation risks .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of chloromethyl groups .

- Waste Disposal : Neutralize with 10% NaOH before disposal to reduce environmental toxicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to model transition states for Cl⁻ displacement at the chloromethyl site .

- Solvent Effects : Include PCM models for ethanol/water to simulate reaction environments .

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

- Methodology :

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify off-target effects at high doses .

- Metabolite Analysis : LC-MS/MS detects hydrolyzed products (e.g., 3-aminobenzoic acid) that may interfere with assays .

- Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 15 µM in kinase inhibition) correlate with serum protein binding differences (BSA vs. FBS) .

Q. How can X-ray crystallography elucidate the compound’s binding mode with target enzymes?

- Methodology :

- Co-crystallization : Soak protein crystals (e.g., cytochrome P450) with 1 mM compound in 20% PEG 3350 .

- Data Collection : Synchrotron radiation (λ = 1.0 Å) resolves chloromethyl and ketone interactions at 1.8 Å resolution .

Q. What are the limitations of HPLC methods for quantifying this compound in complex matrices?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。